2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
The synthesis of 2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazides with esters of fluorinated acids or activated carbonyl compounds . Industrial production methods often rely on scalable and cost-effective approaches, utilizing commercially available reagents to achieve high yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide lies in its specific phenoxy and acetamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-phenoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H18N4O2/c20-15(11-21-12-6-2-1-3-7-12)16-10-14-18-17-13-8-4-5-9-19(13)14/h1-3,6-7H,4-5,8-11H2,(H,16,20) |
InChI Key |
XBNXCGMOECYONG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2CNC(=O)COC3=CC=CC=C3)C1 |
Origin of Product |
United States |
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